molecular formula C16H14N2O2 B2998178 (E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile CAS No. 900019-57-0

(E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile

Cat. No. B2998178
CAS RN: 900019-57-0
M. Wt: 266.3
InChI Key: YGQZZOBUUUXSTC-JLHYYAGUSA-N
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Description

(E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile, also known as MMPP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolidine family of compounds, which are characterized by their nitrogen-containing heterocyclic structures. MMPP is used in a variety of research applications, including as a pharmaceutical intermediate, a reactant in organic synthesis, and as a tool for studying the biochemical and physiological effects of other compounds.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The synthesis of compounds with structures similar to (E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile often involves condensation reactions, electrochemical polymerization, and other organic synthesis techniques. These methods aim to create compounds with specific electronic and structural properties for further application in material science and chemistry (Al‐Refai et al., 2016).

Characterization Techniques : Spectroscopic characterization, including NMR, FTIR, and mass spectrometry, plays a crucial role in determining the molecular structure of these compounds. X-ray crystallography is also used to elucidate their crystal structure, providing insight into the molecular geometry and intermolecular interactions critical for their applications in materials science (Al‐Refai et al., 2016).

Applications in Material Science and Chemistry

Electrochromic Devices : Certain derivatives of (E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile show potential in electrochromic devices due to their color-changing properties under electrical stimulation. These applications are particularly relevant for smart windows, displays, and low-energy consumption screens (Su et al., 2017).

Solar Energy : Derivatives with methoxy and phenyl groups have been investigated for their nonlinear optical (NLO) properties, which are crucial for the development of materials for solar energy applications. These compounds exhibit promising NLO activities, suggesting their utility in photovoltaic cells and solar energy harvesting technologies (Kiven et al., 2023).

Corrosion Inhibition : Research into pyridine derivatives, including those related to the compound of interest, has shown effectiveness in corrosion inhibition, which is vital for protecting metals in industrial environments. This application underscores the potential of these compounds in extending the life of metal structures and components (Ansari et al., 2015).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18-9-3-4-15(18)16(19)13(11-17)10-12-5-7-14(20-2)8-6-12/h3-10H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQZZOBUUUXSTC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328320
Record name (E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666144
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile

CAS RN

900019-57-0
Record name (E)-3-(4-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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